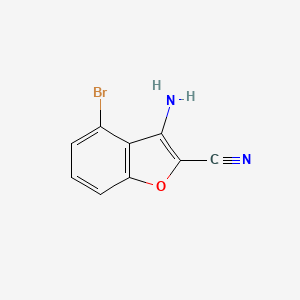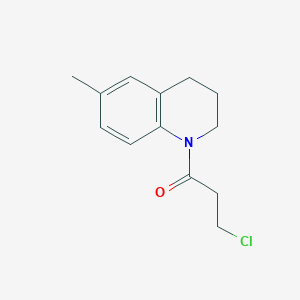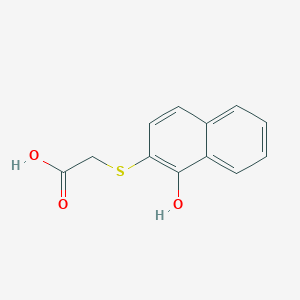
2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-ヒドロキシナフタレン-2-イル)チオ)酢酸は、ナフトール類に属する有機化合物です。これは、ナフタレン環に結合したヒドロキシ基の存在を特徴とし、さらにチオ酢酸部分に結合しています。
準備方法
合成経路と反応条件
2-((1-ヒドロキシナフタレン-2-イル)チオ)酢酸の合成は、通常、1-ヒドロキシナフタレンとチオ酢酸を特定の条件下で反応させることを含みます。一般的な方法の1つは、1-ヒドロキシナフタレンが水酸化カリウムなどの塩基の存在下でチオ酢酸と反応する求核置換反応です。反応は通常、目的の生成物の形成を促進するために、エタノールなどの有機溶媒中で高温で行われます。
工業的生産方法
2-((1-ヒドロキシナフタレン-2-イル)チオ)酢酸の工業的生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。このプロセスは、収率と純度を向上させるために最適化され、多くの場合、連続フロー反応器や結晶化やクロマトグラフィーなどの高度な精製技術が使用されます。
化学反応の分析
反応の種類
2-((1-ヒドロキシナフタレン-2-イル)チオ)酢酸は、次のものを含むさまざまな化学反応を起こします。
酸化: ヒドロキシ基は、ケトンまたはカルボン酸を生成するために酸化できます。
還元: チオ酢酸部分は、チオールを生成するために還元できます。
置換: ヒドロキシ基は、エステル化またはエーテル化などの置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: 無水酢酸やハロアルカンなどの試薬は、エステル化またはエーテル化反応に使用できます。
生成される主な生成物
酸化: 2-((1-ケトナフタレン-2-イル)チオ)酢酸または2-((1-カルボキシナフタレン-2-イル)チオ)酢酸の形成。
還元: 2-((1-ヒドロキシナフタレン-2-イル)チオ)エタノールの形成。
置換: 導入された置換基に応じて、エステルまたはエーテルの形成。
科学研究の応用
2-((1-ヒドロキシナフタレン-2-イル)チオ)酢酸は、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗酸化作用など、潜在的な生物活性について調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。
産業: 染料、顔料、その他の工業用化学品の製造に使用されます。
科学的研究の応用
2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
2-((1-ヒドロキシナフタレン-2-イル)チオ)酢酸の作用機序は、特定の分子標的と経路との相互作用を含みます。ヒドロキシ基は、生物学的分子と水素結合を形成でき、チオ酢酸部分は、タンパク質中のチオール基と相互作用できます。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
2-((1-ヒドロキシナフタレン-2-イル)チオ)酢酸は、他のナフトール誘導体とチオ酢酸化合物と比較できます。
2-(6-ヒドロキシナフタレン-2-イル)酢酸: 同様の構造ですが、チオ基が欠如しており、化学反応性と生物活性に違いが見られます。
2-((4-((4-(tert-ブチル)フェニル)スルホンアミド)-1-ヒドロキシナフタレン-2-イル)チオ)酢酸: 生物活性と特異性を高める可能性のある追加の官能基を含んでいます。
2-(2-ヒドロキシナフタレン-1-イル)酢酸: ヒドロキシ基の位置が異なり、化学的特性と用途に違いが見られます。
類似化合物との比較
2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid can be compared with other naphthol derivatives and thioacetic acid compounds:
2-(6-Hydroxynaphthalen-2-yl)acetic acid: Similar structure but lacks the thio group, resulting in different chemical reactivity and biological activity.
2-((4-((4-(tert-Butyl)phenyl)sulfonamido)-1-hydroxynaphthalen-2-yl)thio)acetic acid: Contains additional functional groups that can enhance its biological activity and specificity.
2-(2-Hydroxynaphthalen-1-yl)acetic acid: Different position of the hydroxyl group, leading to variations in chemical properties and applications.
特性
分子式 |
C12H10O3S |
|---|---|
分子量 |
234.27 g/mol |
IUPAC名 |
2-(1-hydroxynaphthalen-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H10O3S/c13-11(14)7-16-10-6-5-8-3-1-2-4-9(8)12(10)15/h1-6,15H,7H2,(H,13,14) |
InChIキー |
IYZXGRVDWMQEQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


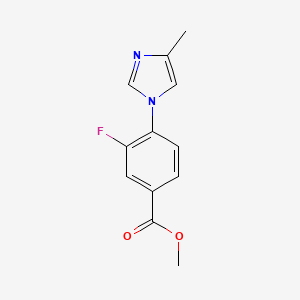

![2-[2-(Trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B11874345.png)




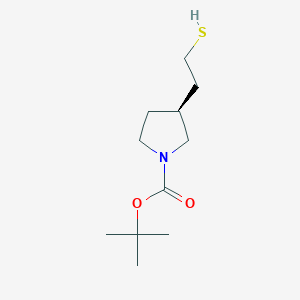
![6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11874381.png)
![4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11874395.png)
